molecular formula C13H21N2O+ B1205291 2-[(2,6-Dimethylphenyl)amino]-n,n,n-trimethyl-2-oxoethanaminium CAS No. 21236-55-5

2-[(2,6-Dimethylphenyl)amino]-n,n,n-trimethyl-2-oxoethanaminium

Cat. No. B1205291
CAS RN: 21236-55-5
M. Wt: 221.32 g/mol
InChI Key: QYUXPWDVDMSTKR-UHFFFAOYSA-O
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Description

The compound “2-[(2,6-Dimethylphenyl)amino]-n,n,n-trimethyl-2-oxoethanaminium” is a chemical compound with the molecular formula C14H23N2O . It is also known by other names such as Ethanaminium .

Scientific Research Applications

Local Anesthetic Properties

Research has demonstrated the synthesis of chlorides of N-{2-[(1Z)-1-{[(2,6-dimethylphenyl)amino]carbonyl}-3-oxo-3-arylprop-1-en-1-yl)amino]ethyl}-N,N-dimethyl-1-oxoethanaminium by acylation of enaminoamides of arylpyruvic acids. These compounds, including 2-[(2,6-Dimethylphenyl)amino]-n,n,n-trimethyl-2-oxoethanaminium, showed significant local anesthetic activity in studies (Chernov, Chashchina, Igidov, & Syropyatov, 2014).

Anticonvulsant Properties

This chemical has been studied for its potential as an anticonvulsant. For example, a study on 4-amino-N-(2,6-dimethylphenyl)benzamide, a related compound, showed effective anticonvulsant properties in several animal models, such as antagonizing maximal electroshock (MES) induced seizures in mice (Robertson et al., 1987). Similar findings were reported in a study evaluating the anticonvulsant activity of ameltolide and its analogs, which included 4-amino-N-(2,6-dimethylphenyl)benzamide (Lambert, Hamoir, Hermans, & Poupaert, 1995).

Magnetic Properties in Chemistry

In a unique application, N-(2,6-dimethylphenyl)oxamic acid was reacted with dysprosium(III) ions, leading to the formation of a mononuclear lanthanide oxamate complex. This complex exhibited field-induced slow magnetic relaxation behavior typical of single-ion magnets (SIMs), providing a novel example of hydrogen-bonded 2D polymer with herringbone net topology (Fortea-Pérez et al., 2013).

Spectroscopic and Structural Analysis

A study focused on mefenamic acid, another compound related to this compound, explored its polymorphs through spectroscopic (IR and Raman) and solid-state NMR spectroscopies. This study provided insights into the structural and morphological characterization of these polymorphs, enhancing understanding of their chemical properties (Cunha et al., 2014).

Crystallography and Protonation Effects

Research into the crystal structures of various aroxyalkylaminoalcohol derivatives with anticonvulsant activity revealed interesting insights. This included the study of 2-{[(2,6-dimethylphenoxy)ethyl]amino}-1-phenylethan-1-ol and its salt forms. The protonation of the N atom in these structures influenced the conformation of the molecular linker and the orientation of the aromatic rings, providing valuable information for the design of pharmaceuticals (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2022).

Polymorphism and Co-Crystal Salt Formation

A study investigated the polymorphism of 2-((2,6-Dichlorophenyl)amino)benzoic acid and its analogs, including 2-((2,6-dimethylphenyl)amino)benzoic acid. This research was significant in understanding the effect of Cl-CH3 exchange on the properties of these compounds, contributing to the development of potential non-steroidal anti-inflammatory drugs (Zhoujin et al., 2022).

Chromatographic Analysis

A method for the liquid chromatographic determination of 4-amino-N-(2,6-dimethylphenyl)-benzamide, a compound related to this compound, was developed for pharmacokinetic studies. This method is crucial for determining serum and urine concentrations in pharmacological research (Dockens, Ravis, & Clark, 1987).

properties

IUPAC Name

[2-(2,6-dimethylanilino)-2-oxoethyl]-trimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-10-7-6-8-11(2)13(10)14-12(16)9-15(3,4)5/h6-8H,9H2,1-5H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUXPWDVDMSTKR-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N2O+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90943654
Record name 2-[(2,6-Dimethylphenyl)imino]-2-hydroxy-N,N,N-trimethylethan-1-aminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21236-55-5
Record name QX-222
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021236555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(2,6-Dimethylphenyl)imino]-2-hydroxy-N,N,N-trimethylethan-1-aminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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